molecular formula C21H11Cl2N3O2S B12132338 (5Z)-2-(3-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12132338
M. Wt: 440.3 g/mol
InChI Key: JQDQFIREYAGEOE-WQRHYEAKSA-N
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Description

The compound (5Z)-2-(3-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved by cyclization reactions involving appropriate thioamide and hydrazine derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Groups: Chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Furan Ring Formation: The furan ring is often synthesized through cyclization reactions involving aldehydes and ketones.

    Final Coupling and Methylidene Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the chlorophenyl groups or the furan ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can take place at the chlorophenyl groups, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising scaffold for the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which (5Z)-2-(3-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(3-chlorophenyl)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(3-bromophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-2-(3-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern and the presence of both chlorophenyl and furan moieties. These structural features may confer unique chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C21H11Cl2N3O2S

Molecular Weight

440.3 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H11Cl2N3O2S/c22-14-6-4-12(5-7-14)17-9-8-16(28-17)11-18-20(27)26-21(29-18)24-19(25-26)13-2-1-3-15(23)10-13/h1-11H/b18-11-

InChI Key

JQDQFIREYAGEOE-WQRHYEAKSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl)/SC3=N2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)SC3=N2

Origin of Product

United States

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